molecular formula C8H10INO B8291755 6-Iodo-2-propylpyridin-3-ol

6-Iodo-2-propylpyridin-3-ol

Cat. No. B8291755
M. Wt: 263.08 g/mol
InChI Key: NPNFVSUTZXQUAV-UHFFFAOYSA-N
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Patent
US08153634B2

Procedure details

2-Propylpyridin-3-ol (2.42 g, 17.7 mmol) was dissolved in ethanol (40 mL) and water (10 mL). Iodine (4.71 g, 18.6 mmol) was added thereto under ice-cold conditions, and stirred for 2 hours. Then, the mixture was stirred at room temperature for 4 hours. After completion of the reaction, ethanol was concentrated in vacuo and extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate, and concentrated in vacuo. The obtained residue was purified using column chromatography (hexane/ethyl acetate), and 6-iodo-2-propylpyridin-3-ol (2.80 g, yield 60%) was obtained as a yellow oil.
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.71 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[C:9]([OH:10])=[CH:8][CH:7]=[CH:6][N:5]=1)[CH2:2][CH3:3].[I:11]I>C(O)C.O>[I:11][C:6]1[N:5]=[C:4]([CH2:1][CH2:2][CH3:3])[C:9]([OH:10])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
2.42 g
Type
reactant
Smiles
C(CC)C1=NC=CC=C1O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
4.71 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
under ice-cold conditions, and stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Then, the mixture was stirred at room temperature for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
IC1=CC=C(C(=N1)CCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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